molecular formula C9H13Cl2NO B13036264 2-Amino-2-(4-chlorophenyl)propan-1-olhcl

2-Amino-2-(4-chlorophenyl)propan-1-olhcl

Cat. No.: B13036264
M. Wt: 222.11 g/mol
InChI Key: FZMCILHBDRWEHY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced to 2-amino-2-(4-chlorophenyl)propan-1-ol using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation due to its efficiency and scalability. The final product is often purified through recrystallization or other separation techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives .

Scientific Research Applications

2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.

Properties

Molecular Formula

C9H13Cl2NO

Molecular Weight

222.11 g/mol

IUPAC Name

2-amino-2-(4-chlorophenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C9H12ClNO.ClH/c1-9(11,6-12)7-2-4-8(10)5-3-7;/h2-5,12H,6,11H2,1H3;1H

InChI Key

FZMCILHBDRWEHY-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC=C(C=C1)Cl)N.Cl

Origin of Product

United States

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